
(2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 'Hydrazinecarbothioamide, 2-(3-hydroxyphenyl)-N-phenyl-, (E)-' and has a molecular formula of C14H12N2OS.
Mécanisme D'action
The mechanism of action of (2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. This compound has shown to inhibit the activity of certain enzymes, which play a crucial role in the development of diseases.
Biochemical and Physiological Effects:
(2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide has been shown to exhibit various biochemical and physiological effects. This compound has been shown to possess antioxidant properties, which can help in reducing oxidative stress in the body. Additionally, this compound has been shown to exhibit anti-inflammatory properties, which can help in reducing inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide in lab experiments are its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in the treatment of various diseases. However, the limitations of using this compound in lab experiments are its complex synthesis process and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on (2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide. One potential direction is to investigate the potential applications of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another potential direction is to investigate the potential applications of this compound in the treatment of various types of cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, (2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. This compound has been extensively studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of (2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide is a multi-step process that involves the reaction of various chemicals. The starting materials for the synthesis are phenylhydrazine, thiourea, and 3-hydroxybenzaldehyde. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to obtain the desired product.
Applications De Recherche Scientifique
(2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propriétés
Numéro CAS |
76572-75-3 |
|---|---|
Formule moléculaire |
C14H13N3OS |
Poids moléculaire |
271.34 g/mol |
Nom IUPAC |
1-[(E)-(3-hydroxyphenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C14H13N3OS/c18-13-8-4-5-11(9-13)10-15-17-14(19)16-12-6-2-1-3-7-12/h1-10,18H,(H2,16,17,19)/b15-10+ |
Clé InChI |
NCHUSBPRQKECMH-XNTDXEJSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC(=CC=C2)O |
SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC(=CC=C2)O |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC(=CC=C2)O |
Autres numéros CAS |
76572-75-3 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



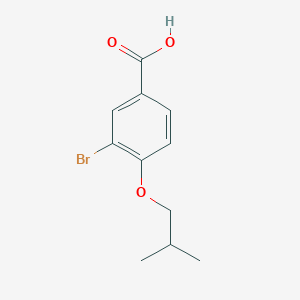





![5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B185387.png)
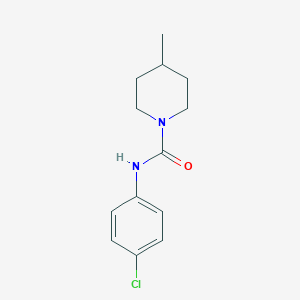
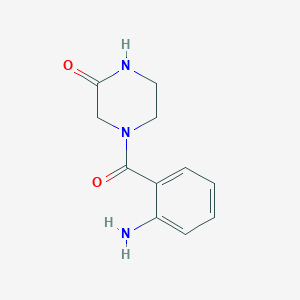

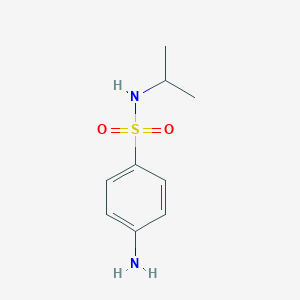

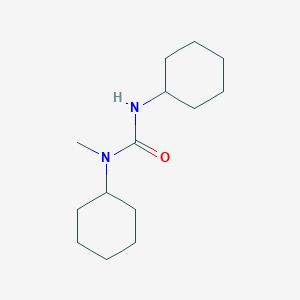
![4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B185401.png)